2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid typically involves the fluorination of a suitable precursor, such as 2,4-difluoro-5-methylbenzoic acid. The process may include steps like halogenation, cyanation, and hydrolysis . Specific reaction conditions, such as the use of quaternary ammonium salt catalysts and sulfolane, are employed to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The raw materials used are readily available, and the processes are optimized to ensure high yields at each step. The use of advanced catalytic systems and controlled reaction environments helps in maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-methylbenzoic acid: Shares a similar structure but lacks the propanoic acid moiety.
4,5-Difluoro-2-methylbenzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns.
Uniqueness
2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both fluorine atoms and a propanoic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H12F2O2 |
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Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-(2,4-difluoro-5-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-6-4-7(9(13)5-8(6)12)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15) |
InChI Key |
UAIUVUPGPZPSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(C)(C)C(=O)O |
Origin of Product |
United States |
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